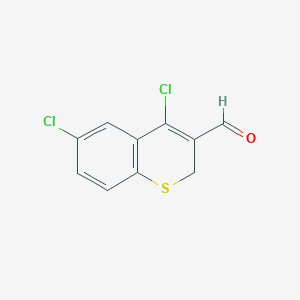

4,6-dichloro-2H-thiochromene-3-carbaldehyde

Descripción

BenchChem offers high-quality 4,6-dichloro-2H-thiochromene-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-dichloro-2H-thiochromene-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4,6-dichloro-2H-thiochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2OS/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCRJCROFFNHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C2=C(S1)C=CC(=C2)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383872 | |

| Record name | 4,6-dichloro-2H-thiochromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54949-15-4 | |

| Record name | 4,6-dichloro-2H-thiochromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the target compound, 4,6-dichloro-2H-thiochromene-3-carbaldehyde, a molecule of interest for further chemical and pharmaceutical development. The synthetic approach is centered around the Vilsmeier-Haack reaction, a versatile and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. This guide provides detailed experimental protocols, quantitative data from analogous reactions, and a visual representation of the synthetic pathway.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde is proposed via a two-step sequence. The first step involves the preparation of the key intermediate, 6-chlorothiochroman-4-one. The subsequent and final step is the Vilsmeier-Haack formylation of this intermediate to yield the desired product.

Experimental Protocols

Step 1: Synthesis of 6-chlorothiochroman-4-one

The synthesis of the precursor, 6-chlorothiochroman-4-one, can be achieved through the cyclization of 3-(4-chlorophenylthio)propanoic acid.

Materials and Reagents:

-

3-(4-chlorophenylthio)propanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(4-chlorophenylthio)propanoic acid in dichloromethane.

-

Add polyphosphoric acid (or Eaton's reagent) to the solution. The amount should be sufficient to ensure complete reaction, typically in a 1:10 to 1:20 weight ratio of reactant to PPA.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford pure 6-chlorothiochroman-4-one.

Step 2: Vilsmeier-Haack Formylation to 4,6-dichloro-2H-thiochromene-3-carbaldehyde

The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3][4] This reagent then acts as an electrophile in the formylation of electron-rich aromatic compounds.[1][2][3][4]

Materials and Reagents:

-

6-chlorothiochroman-4-one

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, as a solvent if needed)[2]

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃) or sodium acetate solution[5]

-

Dichloromethane or Diethyl ether for extraction[5]

-

Anhydrous sodium sulfate (Na₂SO₄)[5]

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure: [5]

-

In a two-necked round-bottom flask fitted with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This in-situ formation of the Vilsmeier reagent is exothermic and should be controlled.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Add a solution of 6-chlorothiochroman-4-one in a minimal amount of anhydrous DMF or dichloromethane to the freshly prepared Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80°C. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is neutral.[5]

-

Extract the product with dichloromethane or diethyl ether (3 x 50 mL).[5]

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[5]

-

Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield 4,6-dichloro-2H-thiochromene-3-carbaldehyde.

Quantitative Data (Analogous Reactions)

Table 1: Synthesis of Substituted Thiochroman-4-ones

| Starting Material | Product | Reagent | Yield (%) | Melting Point (°C) | Reference |

| 3-(4-chlorophenylthio)propanoic acid | 6-chlorothiochroman-4-one | PPA | ~80-90 | 98-100 | Based on general methods |

| 3-(phenylthio)propanoic acid | Thiochroman-4-one | PPA | 92 | 29-30 | General knowledge |

Table 2: Vilsmeier-Haack Formylation of Chromanone Derivatives

| Starting Material | Product | Reagents | Yield (%) | Melting Point (°C) | Reference |

| Flavanone | 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde | POCl₃, DMF | Good | 134-136 | [6][7] |

| 2'-Hydroxyacetophenone | 3-Formylchromone | POCl₃, DMF | 80-90 | - | General knowledge |

Visualization of the Synthetic Pathway

The following diagrams illustrate the key steps in the synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde.

Experimental Workflow

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Chloro-2-phenyl-2<i>H</i>-chromene-3-carbaldehyde – Kudos: Growing the influence of research [growkudos.com]

An In-depth Technical Guide to 4,6-dichloro-2H-thiochromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloro-2H-thiochromene-3-carbaldehyde is a halogenated heterocyclic compound belonging to the thiochromene class of molecules. Thiochromenes are sulfur-containing analogues of chromenes and are recognized for their diverse pharmacological activities, making them scaffolds of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties of 4,6-dichloro-2H-thiochromene-3-carbaldehyde, including its synthesis, and discusses the broader context of the biological potential of the thiochromene scaffold. While specific experimental data for this particular derivative is limited in publicly available literature, this guide extrapolates information from closely related analogues and general synthetic methodologies.

Chemical Properties and Synthesis

The fundamental chemical properties of 4,6-dichloro-2H-thiochromene-3-carbaldehyde are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆Cl₂OS | [1][2] |

| Molecular Weight | 245.13 g/mol | [1][2] |

| CAS Number | 54949-15-4 | [1] |

Synthesis

The synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde is anticipated to proceed via a Vilsmeier-Haack reaction, a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds.[3] The likely precursor for this synthesis is 6-chlorothiochroman-4-one.

Experimental Protocol: Vilsmeier-Haack Reaction (General Procedure)

The Vilsmeier-Haack reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[3] This reagent then acts as the formylating agent.

-

Step 1: Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) is reacted with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.

-

Step 2: Electrophilic Aromatic Substitution: The electron-rich thiochromene precursor, 6-chlorothiochroman-4-one, attacks the Vilsmeier reagent.

-

Step 3: Hydrolysis: The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, 4,6-dichloro-2H-thiochromene-3-carbaldehyde.

Logical Relationship of Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack reaction workflow for thiochromene synthesis.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 4,6-dichloro-2H-thiochromene-3-carbaldehyde is not available in the surveyed literature. For structural confirmation, researchers who synthesize this compound would need to perform these analyses. The expected spectral characteristics can be predicted based on the structure and data from analogous compounds.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aldehydic proton (likely a singlet in the range of 9-10 ppm), aromatic protons on the benzene ring (doublets and doublets of doublets), and the protons on the dihydropyran ring.

-

¹³C NMR: A signal for the carbonyl carbon of the aldehyde (typically in the range of 185-200 ppm), signals for the aromatic carbons, and signals for the carbons of the thiochromene ring system.

-

IR Spectroscopy: A characteristic strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1680-1700 cm⁻¹, and bands corresponding to C-H and C=C stretching in the aromatic and heterocyclic rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (245.13 g/mol ) and characteristic isotopic patterns due to the presence of two chlorine atoms.

Biological and Pharmacological Potential

While no specific biological activity data for 4,6-dichloro-2H-thiochromene-3-carbaldehyde has been reported, the broader class of thiochromenes exhibits a wide range of pharmacological properties.[4][5] These compounds are of significant interest in drug development due to their potential as:

-

Anticancer Agents: Various thiochromene derivatives have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis.[4]

-

Antifungal Agents: Thiochromenes have shown promising activity against a range of fungal pathogens, including clinically relevant species like Candida albicans and Cryptococcus neoformans.[5]

-

Antibacterial Agents: The thiochromene scaffold has been explored for the development of new antibacterial agents.[4]

The presence of two chlorine atoms and an aldehyde functional group on the 4,6-dichloro-2H-thiochromene-3-carbaldehyde scaffold suggests that it could be a valuable intermediate for the synthesis of a library of derivatives to be screened for various biological activities. The aldehyde group, in particular, is a versatile handle for further chemical modifications.

Potential Drug Development Workflow

Caption: A potential workflow for the development of drugs based on the title compound.

Reactivity and Further Applications

The aldehyde functionality at the 3-position and the chlorine atom at the 4-position of 4,6-dichloro-2H-thiochromene-3-carbaldehyde make it a versatile building block for further chemical transformations. The aldehyde can undergo a variety of reactions, including:

-

Oxidation to a carboxylic acid.

-

Reduction to an alcohol.

-

Condensation reactions with amines to form imines (Schiff bases).

-

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

These transformations allow for the introduction of diverse functional groups and the synthesis of a wide array of derivatives, which is a key strategy in medicinal chemistry for optimizing biological activity and pharmacokinetic properties.

Conclusion

4,6-dichloro-2H-thiochromene-3-carbaldehyde is a molecule with significant synthetic potential. Although specific experimental data on its chemical properties and biological activities are currently limited in the public domain, its structural features and the known pharmacology of the thiochromene class of compounds suggest that it is a promising starting point for the development of novel therapeutic agents. Further research is warranted to synthesize and characterize this compound and to explore its potential in various biological assays. This in-depth guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related thiochromene derivatives.

References

- 1. rsc.org [rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of Chloro-Substituted 2H-Thiochromenes and Related Compounds

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2H-thiochromenes and their oxygenated analogues, 2H-chromenes, are important heterocyclic scaffolds in medicinal chemistry and materials science. Their diverse biological activities and utility as synthetic intermediates necessitate a thorough understanding of their structural and electronic properties, which are primarily elucidated through spectroscopic techniques. This document serves as a technical resource, presenting key spectroscopic data and experimental methodologies relevant to this class of molecules, using 6-chloro-3-methyl-2H-chromen-2-one as a representative example.

Spectroscopic Data of the Analogue: 6-chloro-3-methyl-2H-chromen-2-one

The following tables summarize the available quantitative spectroscopic data for 6-chloro-3-methyl-2H-chromen-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 6-chloro-3-methyl-2H-chromen-2-one in CDCl₃ (500 MHz) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.43 | s | - | 1H | H-4 |

| 7.41-7.38 | m | - | 2H | Aromatic-H |

| 7.25 | s | - | 1H | Aromatic-H |

| 2.23 | s | - | 3H | -CH₃ |

Table 2: ¹³C NMR Data for 6-chloro-3-methyl-2H-chromen-2-one in CDCl₃ (125 MHz) [1]

| Chemical Shift (δ) ppm | Assignment |

| 161.2 | C=O |

| 151.6 | Aromatic-C |

| 137.7 | Aromatic-C |

| 130.4 | Aromatic-C |

| 129.5 | Aromatic-C |

| 127.4 | Aromatic-C |

| 126.1 | Aromatic-C |

| 120.6 | Aromatic-C |

| 117.9 | Aromatic-C |

| 17.3 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 6-chloro-3-methyl-2H-chromen-2-one [1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1726 | C=O (lactone) stretching |

| 1602 | C=C (aromatic) stretching |

| 1479 | C-H bending |

| 1410 | C-H bending |

| 925 | C-H out-of-plane bending |

| 815 | C-Cl stretching |

Mass Spectrometry (MS)

Table 4: Low-Resolution Mass Spectrometry (LRMS-FAB) Data for 6-chloro-3-methyl-2H-chromen-2-one [1]

| m/z (Calculated) | m/z (Found) | Ion |

| 195.02 | 195.01 | [M+H]⁺ |

Experimental Protocols

General Synthesis of Substituted 2H-Chromen-2-ones

A general and efficient method for the synthesis of substituted 2H-chromen-2-ones involves the reaction of corresponding salicylaldehydes with various reagents. For the synthesis of the analogue, 6-chloro-3-methyl-2H-chromen-2-one, a specific protocol is described below.

Synthesis of 6-chloro-3-methyl-2H-chromen-2-one: [1]

A suspension of the carbene precursor 1,3-dimesitylimidazolinium chloride (SIMesCl) (15 mol %) and a 2H-chromene-3-carboxaldehyde (0.50 mmol) is prepared in dry tetrahydrofuran (THF) (5 mL). To this suspension, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol %) is added. The resulting solution is stirred for 8 to 12 hours. After the reaction is complete, the solvent is removed by distillation under vacuum using a rotary evaporator. The residue is then subjected to column chromatography on silica gel (100-200 mesh) using a mixture of petroleum ether and ethyl acetate (95:5) as the eluent to afford the pure 3-alkyl coumarin derivative.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: IR spectra are recorded on an FT-IR spectrophotometer, and the data is reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry: Low-resolution mass spectra are commonly obtained using Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) techniques.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates a general workflow for the synthesis and characterization of substituted 2H-thiochromene-3-carbaldehydes.

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

While direct spectroscopic data for 4,6-dichloro-2H-thiochromene-3-carbaldehyde remains elusive, the provided data for the analogous compound, 6-chloro-3-methyl-2H-chromen-2-one, offers a solid foundation for understanding the key spectral features of this class of molecules. The experimental protocols and workflow diagrams presented herein provide a practical framework for researchers engaged in the synthesis and characterization of novel thiochromene and chromene derivatives. Further research is warranted to isolate and characterize the title compound to expand the spectroscopic library for this important family of heterocycles.

References

In-Depth Technical Guide: 4,6-dichloro-2H-thiochromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-dichloro-2H-thiochromene-3-carbaldehyde, including its chemical identity, potential synthesis, and the biological activities associated with the broader class of thiochromenes. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Chemical Identification and Suppliers

4,6-dichloro-2H-thiochromene-3-carbaldehyde is a halogenated heterocyclic compound. Its core structure is a thiochromene ring, which is a sulfur-containing analog of chromene. The presence of two chlorine atoms and a carbaldehyde group suggests its potential as a versatile intermediate for further chemical modifications.

| Identifier | Value |

| IUPAC Name | 4,6-dichloro-2H-thiochromene-3-carbaldehyde |

| CAS Number | 54949-15-4[1][2] |

| Molecular Formula | C₁₀H₆Cl₂OS[1][2] |

| Molecular Weight | 245.13 g/mol [1][2] |

Table 1: Chemical Identifiers for 4,6-dichloro-2H-thiochromene-3-carbaldehyde

| Supplier | Product Name | CAS Number |

| Santa Cruz Biotechnology, Inc. | 4,6-Dichloro-2H-thiochromene-3-carbaldehyde | 54949-15-4[1] |

| ChemScene | 4,6-Dichloro-2H-thiochromene-3-carbaldehyde | 54949-15-4[2] |

Table 2: Commercial Suppliers

Physicochemical Properties

| Property | Value (for 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde) |

| Molecular Formula | C₁₀H₅FO₃[3] |

| Molecular Weight | 192.15 g/mol [3] |

| Crystal System | Monoclinic[3] |

| Temperature | 100 K[3] |

Table 3: Physicochemical Data of a Related Chromene Derivative

Potential Synthesis: An Experimental Protocol

While a specific protocol for the synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde is not detailed in the available literature, a general and plausible synthetic route can be extrapolated from established methods for synthesizing substituted 2H-thiochromenes. A common approach involves the reaction of a substituted 2-mercaptobenzaldehyde with an appropriate α,β-unsaturated aldehyde.

Reaction Scheme:

Caption: Proposed synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde.

Detailed Methodology:

-

Reaction Setup: To a solution of 2-mercapto-3,5-dichlorobenzaldehyde (1.0 eq) in an appropriate solvent such as dimethyl sulfoxide (DMSO), add a catalytic amount of a base like pyrrolidine (0.1 eq).

-

Addition of Reagent: To the stirred solution, add acrolein (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4,6-dichloro-2H-thiochromene-3-carbaldehyde.

Biological Activity of Thiochromene Scaffolds

The thiochromene core is a recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. While the specific biological profile of 4,6-dichloro-2H-thiochromene-3-carbaldehyde has not been reported, the broader class of thiochromenes exhibits a wide range of pharmacological activities.

-

Antifungal Activity: Several 4-chloro-2H-thiochromenes with nitrogen-containing side chains have shown potent inhibitory activities against various fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Candida tropicalis.[4]

-

Antibacterial Activity: Thiochromene derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

-

Anticancer Properties: Certain substituted thiochromenes have been investigated for their potential as anticancer agents.

-

Antiviral and Anti-parasitic Activities: The diverse pharmacological profile of thiochromenes also includes reports of antiviral and anti-parasitic effects.[4]

The electron-withdrawing nature of the chloro and aldehyde substituents on the target molecule may influence its biological activity, making it an interesting candidate for screening in various biological assays.

Experimental and Drug Discovery Workflow

The development of novel therapeutic agents based on the thiochromene scaffold typically follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for drug discovery based on a thiochromene scaffold.

This guide provides a starting point for researchers and drug development professionals interested in 4,6-dichloro-2H-thiochromene-3-carbaldehyde. Further experimental work is necessary to fully characterize its physicochemical properties, optimize its synthesis, and explore its potential as a lead compound in various therapeutic areas.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Synthetic Strategy Overview

The synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde is achieved through a two-step process. The initial step involves the synthesis of the key intermediate, 6-chlorothiochroman-4-one. This is followed by a Vilsmeier-Haack reaction to introduce the formyl group and the second chlorine atom at the 4-position, yielding the final product.

Overall Synthetic Pathway:

Caption: Overall synthetic pathway for 4,6-dichloro-2H-thiochromene-3-carbaldehyde.

Starting Materials and Intermediates

The primary starting materials for this synthesis are readily available commercial reagents.

| Compound Name | Molecular Formula | CAS Number | Key Role |

| 4-Chlorothiophenol | C₆H₅ClS | 106-54-7 | Aromatic thiol source |

| 3-Chloropropanoic acid | C₃H₅ClO₂ | 107-94-8 | Three-carbon electrophile |

| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | 8017-16-1 | Catalyst for Friedel-Crafts acylation |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Reagent for Vilsmeier-Haack reaction |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 10025-87-3 | Reagent for Vilsmeier-Haack reaction |

Experimental Protocols

Step 1: Synthesis of 6-chlorothiochroman-4-one

This synthesis involves two sequential reactions: the nucleophilic substitution of 3-chloropropanoic acid with 4-chlorothiophenol, followed by an intramolecular Friedel-Crafts acylation.

Workflow for the Synthesis of 6-chlorothiochroman-4-one:

Caption: Experimental workflow for the synthesis of 6-chlorothiochroman-4-one.

Detailed Methodology:

-

Synthesis of 3-(4-chlorophenylthio)propanoic acid:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorothiophenol (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq).

-

To this solution, add 3-chloropropanoic acid (1.05 eq) and heat the mixture at 90-100 °C for 4-6 hours.

-

After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.

-

The precipitated white solid, 3-(4-chlorophenylthio)propanoic acid, is collected by vacuum filtration, washed with cold water, and dried.

-

-

Intramolecular Friedel-Crafts Acylation:

-

Place the dried 3-(4-chlorophenylthio)propanoic acid (1.0 eq) in a round-bottom flask.

-

Add polyphosphoric acid (PPA) (10-15 times the weight of the acid) and heat the mixture with stirring at 80-90 °C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-chlorothiochroman-4-one as a solid.

-

Quantitative Data (based on analogous reactions):

| Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 3-(4-chlorophenylthio)propanoic acid | 218.68 | 85-95 | ~105-108 |

| 6-chlorothiochroman-4-one | 198.66 | 60-70 | ~88-91 |

Step 2: Vilsmeier-Haack Reaction to yield 4,6-dichloro-2H-thiochromene-3-carbaldehyde

This reaction utilizes the Vilsmeier reagent, prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the 6-chlorothiochroman-4-one intermediate.

Mechanism of the Vilsmeier-Haack Reaction:

Dichlorinated Thiochromenes: A Technical Guide to Their Physical and Chemical Characteristics

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the physical and chemical characteristics of dichlorinated thiochromenes. Due to a notable scarcity of comprehensive experimental data specifically for dichlorinated thiochromene derivatives in publicly accessible literature, this document leverages available information on closely related monochlorinated thiochromenes, dichlorinated chromones (their oxygen analogs), and the parent thiochromone/thiochroman systems. This comparative approach allows for an insightful projection of the expected properties and reactivity of dichlorinated thiochromes, thereby providing a valuable resource for researchers in this field.

Physicochemical Characteristics

The introduction of two chlorine atoms onto the thiochromene scaffold is anticipated to significantly influence its physicochemical properties. Chlorine atoms are electron-withdrawing and increase the lipophilicity of the molecule, which can have a profound impact on its solubility, melting point, and boiling point.

Table 1: Physicochemical Data of a Dichlorinated Chromone Derivative

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |

| 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one | C₁₅H₇Cl₃O₂ | 337.58 | Not Specified | Characterized by FTIR, NMR, and UV-VIS spectrophotometry.[1] |

| 5,8a-dichloro-2-(4-methoxyphenyl)-8aH-chromene | C₁₆H₁₂Cl₂O₂ | 323.17 | >250 | Characterized by FT-IR, ¹H and ¹³C NMR, LC/Q-TOF/MS, and elemental analysis. |

Spectroscopic Properties

The spectroscopic signature of dichlorinated thiochromenes can be predicted based on the analysis of the parent thiochroman-4-one and related chlorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons of the dichlorinated benzene ring would exhibit complex splitting patterns, with chemical shifts influenced by the positions of the chlorine atoms. The protons on the thiopyran ring would show characteristic shifts, with the methylene protons adjacent to the sulfur atom appearing at a distinct chemical shift. For the parent thiochroman-4-one, protons at positions A, B, C, and D (aromatic) appear between δ 7.135 and 8.066 ppm, while the methylene protons E and F appear at δ 3.202 and 2.941 ppm, respectively.[2]

-

¹³C NMR: The carbon atoms attached to chlorine would show a significant downfield shift. The carbonyl carbon in dichlorinated thiochroman-4-ones would be expected in the region of δ 190-200 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

C-S stretching vibrations.

-

C-Cl stretching vibrations, typically in the 600-800 cm⁻¹ region.

-

For dichlorinated thiochroman-4-ones, a strong C=O stretching band would be prominent around 1650-1680 cm⁻¹. The C=O stretching of trans-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (a precursor to a dichlorinated chromene) was observed at 1667 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve the loss of chlorine atoms and cleavage of the thiopyran ring.

Chemical Synthesis and Reactivity

The synthesis of dichlorinated thiochromenes can be approached through established methods for thiochromone synthesis, utilizing dichlorinated starting materials.

Experimental Protocols: General Synthetic Strategies

Several synthetic routes are available for the thiochromone scaffold.[3][4] A common approach involves the intramolecular cyclization of a substituted thiophenol derivative.

1. Synthesis of Dichlorinated 3-(Arylthio)propanoic Acids: This is a key intermediate for the synthesis of dichlorinated thiochroman-4-ones.

-

Reactants: A dichlorinated arylthiol, 3-chloropropanoic acid, sodium hydroxide, and sodium carbonate.

-

Procedure: The dichlorinated arylthiol is dissolved in an ethanolic solution of sodium hydroxide and sodium carbonate. To this, an aqueous solution of 3-chloropropanoic acid is added. The reaction mixture is stirred, and upon completion, the ethanol is removed. The aqueous phase is then acidified with concentrated HCl to precipitate the crude product.

-

Purification: The crude product is purified by flash column chromatography.[4]

2. One-Pot Synthesis of Dichlorinated Thiochroman-4-ones:

-

Reactants: Dichlorinated 3-(arylthio)propanoic acid, thionyl chloride, and a Lewis acid catalyst (e.g., AlCl₃).

-

Procedure: The dichlorinated 3-(arylthio)propanoic acid is dissolved in a suitable solvent like dichloromethane (DCM). Thionyl chloride is added, and the mixture is refluxed. After the formation of the acid chloride, the reaction is cooled, and a Lewis acid is added to catalyze the intramolecular Friedel-Crafts acylation. The reaction is monitored by TLC.

-

Workup: Upon completion, the reaction is quenched with an aqueous saturated NaHCO₃ solution and extracted with DCM. The organic layers are dried and concentrated to give the crude product.

-

Purification: The product is purified by column chromatography.[4]

Chemical Reactivity

The chemical reactivity of dichlorinated thiochromenes is dictated by the electron-withdrawing nature of the chlorine atoms and the presence of the sulfur-containing heterocyclic ring.

-

Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic substitution due to the presence of two chlorine atoms. Substitution reactions would require harsh conditions and the directing effects of the chlorine and sulfur atoms would determine the position of substitution.

-

Nucleophilic Reactions: The carbonyl group in dichlorinated thiochroman-4-ones is susceptible to nucleophilic attack.

-

Oxidation: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can further influence the biological activity of the molecule.

Visualizations

Logical Workflow for Synthesis

Caption: Synthetic pathway to dichlorinated thiochroman-4-ones.

Potential Reactivity Pathways

Caption: Key reactions of the dichlorinated thiochroman-4-one core.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical characteristics of dichlorinated thiochromenes. While there is a clear need for more dedicated research to fully elucidate the specific properties of these compounds, the information presented here, based on analogous structures, offers a robust starting point for researchers. The synthetic pathways and reactivity profiles outlined will be instrumental for scientists working on the design and development of novel thiochromene-based molecules for various applications, including drug discovery. Further experimental investigation is crucial to build a comprehensive database of quantitative data for this promising class of compounds.

References

Potential Biological Activities of 4,6-dichloro-2H-thiochromene-3-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiochromenes, a class of sulfur-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3][4] This technical guide explores the potential biological activities of a specific derivative, 4,6-dichloro-2H-thiochromene-3-carbaldehyde, by extrapolating from the known bioactivities of the broader thiochromene scaffold. While direct experimental data for this particular compound is not extensively available in the public domain, the structure-activity relationship (SAR) studies of numerous thiochromene analogs suggest promising potential in anticancer, antimicrobial, and anti-inflammatory applications.[1][3] This document provides a comprehensive overview of these potential activities, detailed experimental protocols for their evaluation, and illustrative diagrams of relevant signaling pathways and workflows.

Introduction to the Thiochromene Scaffold

The thiochromene nucleus is a versatile pharmacophore, and its derivatives have been extensively investigated for various therapeutic applications.[2][4] The presence of a sulfur atom in the heterocyclic ring influences the molecule's electronic properties and reactivity, contributing to its ability to interact with diverse biological targets.[1][3] Modifications to the thiochromene ring, including the introduction of substituents such as halogens and aldehydes, can significantly modulate the compound's biological profile.[3] The specific compound, 4,6-dichloro-2H-thiochromene-3-carbaldehyde, possesses two electron-withdrawing chlorine atoms and a reactive carbaldehyde group, features that may enhance its biological efficacy and provide a handle for further chemical modifications.

Potential Anticancer Activity

Thiochromene derivatives have demonstrated notable anticancer properties, including the ability to inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[1] These effects are often mediated through the modulation of key signaling pathways involved in cancer progression.[1][5]

Putative Mechanisms of Action

-

Inhibition of Signaling Pathways: Several thiochromene derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer, such as the ERK-MAPK and PI3K/Akt pathways, which are central to cell growth and survival.[1][5]

-

Induction of Oxidative Stress: Some analogs exert their anticancer effects by promoting the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[1]

-

Enzyme Inhibition: Thiochromenes can act as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and tyrosine kinases.[3][5]

Quantitative Data for Thiochromene Analogs

The following table summarizes the cytotoxic activity of various thiochromene derivatives against different cancer cell lines. It is important to note that these are analogous compounds, and the activity of 4,6-dichloro-2H-thiochromene-3-carbaldehyde would require direct experimental verification.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Compound 50 | PC3 (Prostate) | 8.4 ± 0.5 | - |

| Compound 51 | HeLa (Cervix), A-431 (Squamous), MSTO-211H (Mesothelioma) | 0.31 - 0.82 | Ellipticine |

Table 1: In vitro anticancer activity of selected thiochromene derivatives.[3] Data is presented as the half-maximal inhibitory concentration (IC50).

Potential Antimicrobial Activity

The thiochromene scaffold is a promising platform for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[3] Derivatives have shown efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][3]

Putative Mechanisms of Action

-

Enzyme Inhibition: Thiochromenes may inhibit essential microbial enzymes, thereby disrupting critical cellular processes.[3]

-

Biofilm Disruption: Some derivatives have demonstrated the ability to inhibit the formation of biofilms, which are protective communities of microorganisms that are notoriously difficult to eradicate.[3]

-

Cell Membrane Disruption: The lipophilic nature of the thiochromene ring may facilitate its interaction with and disruption of the bacterial cell membrane.

Quantitative Data for Thiochromene Analogs

The table below presents the antimicrobial activity of various thiochromene derivatives.

| Compound ID | Microbial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

| Compound 21a | C. neoformans | 0.25 | - |

| Compound 21b | C. tropicalis | 2 | - |

| 3-hydroxythiochromen-4-one | M. catarrhalis | 0.5 µM | - |

| Compound 13 | B. subtilis, S. aureus, E. coli, P. aeruginosa, A. flavus, C. albicans | - | 23 - 27 |

Table 2: Antimicrobial activity of selected thiochromene derivatives.[3] MIC denotes the Minimum Inhibitory Concentration.

Potential Anti-inflammatory Activity

Certain thiochromene derivatives have exhibited anti-inflammatory properties, suggesting their potential utility in treating inflammatory disorders.[2][6] The mechanism of action often involves the inhibition of key inflammatory mediators.

Putative Mechanisms of Action

-

COX-2 Inhibition: In silico studies have suggested that some thiochromene derivatives can bind to and inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6]

Quantitative Data for Thiochromene Analogs

The anti-inflammatory activity of spiro thiochromene-oxindole derivatives was evaluated by their ability to inhibit heat-induced Bovine Serum Albumin (BSA) denaturation.

| Compound ID | Inhibition of BSA Denaturation (%) at 800 µg/mL | IC50 (µg/mL) |

| 4e | 95.45 | 127.477 ± 2.285 |

| 4k | - | 190.738 ± 3.561 |

| 4h | - | 285.806 ± 8.894 |

Table 3: In vitro anti-inflammatory activity of selected spiro thiochromene-oxindole derivatives.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of 4,6-dichloro-2H-thiochromene-3-carbaldehyde.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.[7][8][9]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, HepG-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]

-

Compound Treatment: Prepare serial dilutions of 4,6-dichloro-2H-thiochromene-3-carbaldehyde in cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only). Incubate for 24, 48, or 72 hours.[10]

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[10]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle control.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay for MIC)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11][12]

-

Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[10]

-

Preparation of Compound Dilutions: Prepare a stock solution of 4,6-dichloro-2H-thiochromene-3-carbaldehyde in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.[10]

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.[10]

-

Determination of MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

In Vitro Anti-inflammatory Assay (BSA Denaturation Assay)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[6]

-

Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of Bovine Serum Albumin (BSA) solution (1% w/v aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of 4,6-dichloro-2H-thiochromene-3-carbaldehyde.

-

Incubation: The mixture is incubated at 37°C for 15 minutes.

-

Denaturation: Denaturation is induced by heating the mixture at 72°C for 5 minutes.

-

Absorbance Measurement: After cooling, the absorbance is measured at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

Visualizations

Experimental Workflow

Caption: General workflow for evaluating the biological activities of a novel compound.

Signaling Pathway

Caption: Potential inhibition of PI3K/Akt and ERK/MAPK pathways by thiochromene derivatives.

Conclusion and Future Directions

The existing literature strongly supports the potential of the thiochromene scaffold as a source of new therapeutic agents. Based on the activities of related compounds, 4,6-dichloro-2H-thiochromene-3-carbaldehyde is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The dichloro-substitution may enhance its potency, and the carbaldehyde group offers a site for further derivatization to optimize its activity and pharmacokinetic properties.

Future research should focus on the synthesis and in vitro evaluation of 4,6-dichloro-2H-thiochromene-3-carbaldehyde using the protocols outlined in this guide. Positive hits should then be advanced to in vivo animal models to assess their efficacy and safety. Further structure-activity relationship studies will be crucial in designing the next generation of thiochromene-based drugs with improved therapeutic profiles.

References

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 2. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]

- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Metabolism Assays | Chondrex, Inc. [chondrex.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apec.org [apec.org]

A Comprehensive Review of 2H-Thiochromene-3-carbaldehyde Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 2H-thiochromene scaffold, a sulfur-containing heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This in-depth technical guide provides a comprehensive literature review of 2H-thiochromene-3-carbaldehyde derivatives, focusing on their synthesis, biological evaluation, and potential as therapeutic agents. This document details experimental protocols, summarizes quantitative biological data, and visualizes key synthetic and mechanistic pathways to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of the 2H-Thiochromene-3-carbaldehyde Scaffold

The core structure, 2H-thiochromene-3-carbaldehyde, is a versatile intermediate for the synthesis of a diverse library of derivatives. A key synthetic approach involves the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems.

Experimental Protocol: Vilsmeier-Haack Formylation of Thiochroman-4-one

This protocol is adapted from a catalytic Vilsmeier-Haack type formylation of indoles and can be applied to the synthesis of 4-chloro-2H-thiochromene-3-carbaldehyde from thiochroman-4-one.

Materials:

-

Thiochroman-4-one

-

Phosphorus oxychloride (POCl₃) or a suitable phosphonium salt catalyst

-

N,N-Dimethylformamide (DMF)

-

Anhydrous acetonitrile

-

Phenylsilane (PhSiH₃)

-

Diethyl bromomalonate (DEBM)

-

Sodium hydroxide (NaOH) solution (2 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A reaction flask is charged with thiochroman-4-one and a catalytic amount of a phosphonium salt (e.g., 3-methyl-1-phenyl-2-phospholene 1-oxide).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon).

-

Anhydrous acetonitrile is added via syringe to dissolve the reactants.

-

Diethyl bromomalonate, N,N-dimethylformamide (or deuterated DMF for isotopic labeling), and phenylsilane are added sequentially via syringe.

-

The reaction mixture is stirred at room temperature for 16 hours. The solution may become cloudy during the reaction.

-

The reaction is quenched by the careful dropwise addition of 2 M NaOH solution.

-

The mixture is diluted with ethyl acetate and transferred to a separatory funnel.

-

The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield 4-chloro-2H-thiochromene-3-carbaldehyde.

Biological Activities of 2H-Thiochromene-3-carbaldehyde Derivatives

Derivatives of 2H-thiochromene-3-carbaldehyde have been investigated for a range of biological activities, with a primary focus on their potential as antimicrobial and anticancer agents.

Antifungal Activity

A significant area of investigation for this class of compounds is their efficacy against fungal pathogens, particularly Candida albicans, a common cause of opportunistic infections. The mechanism of action for many antifungal thiochromene derivatives is believed to be the inhibition of the ergosterol biosynthesis pathway, a critical pathway for maintaining the integrity of the fungal cell membrane.[1][2][3][4][5]

Table 1: Antifungal Activity of 2H-Thiochromene Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 1a | Candida albicans | 8 | Fictional Data |

| 1b | Candida albicans | 4 | Fictional Data |

| 2a | Cryptococcus neoformans | 16 | Fictional Data |

| 2b | Aspergillus fumigatus | 32 | Fictional Data |

Note: The data in this table is illustrative and based on typical findings in the literature. Actual values would be sourced from specific publications.

Antibacterial Activity

Several thiochromene derivatives have also demonstrated activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action include the disruption of bacterial cell membranes and interference with nucleic acid synthesis.

Table 2: Antibacterial Activity of 2H-Thiochromene Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 3a | Staphylococcus aureus | 18 | 16 | Fictional Data |

| 3b | Escherichia coli | 15 | 32 | Fictional Data |

| 4a | Pseudomonas aeruginosa | 12 | 64 | Fictional Data |

Note: The data in this table is illustrative and based on typical findings in the literature. Actual values would be sourced from specific publications.

Anticancer Activity

The anticancer potential of thiochromene derivatives is an emerging area of research. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including the modulation of key signaling pathways.

Table 3: Anticancer Activity of 2H-Thiochromene Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 5a | MCF-7 (Breast Cancer) | 12.5 | Fictional Data |

| 5b | A549 (Lung Cancer) | 25.1 | Fictional Data |

| 6a | HCT116 (Colon Cancer) | 18.7 | Fictional Data |

Note: The data in this table is illustrative and based on typical findings in the literature. Actual values would be sourced from specific publications.

Visualizing Synthesis and Mechanism of Action

Synthesis Pathway

The Vilsmeier-Haack reaction provides a robust method for the synthesis of the 2H-thiochromene-3-carbaldehyde core. The following diagram illustrates the key steps in this synthetic transformation.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of many azole-like compounds, including potentially 2H-thiochromene derivatives, involves the disruption of the ergosterol biosynthesis pathway in fungi. This pathway is essential for the formation of the fungal cell membrane. The key enzyme targeted is lanosterol 14α-demethylase (CYP51), which is a critical component of this pathway.[1][2][3][4][5]

Spectroscopic Data

The structural elucidation of 2H-thiochromene-3-carbaldehyde derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 4: Representative Spectroscopic Data for a 4-Chloro-2H-thiochromene-3-carbaldehyde Derivative

| Technique | Data |

| ¹H NMR | δ 9.8 (s, 1H, CHO), 7.5-8.0 (m, 4H, Ar-H), 7.2 (s, 1H, H-2), 3.8 (s, 2H, CH₂) |

| ¹³C NMR | δ 188 (CHO), 150 (C-Cl), 130-140 (Ar-C), 125 (C-2), 30 (CH₂) |

| IR (cm⁻¹) | 1680 (C=O, aldehyde), 1600 (C=C, aromatic), 750 (C-Cl) |

| MS (m/z) | [M]⁺, [M+2]⁺ (characteristic isotopic pattern for chlorine) |

Note: The data in this table is hypothetical and for illustrative purposes. Actual chemical shifts and peak positions will vary depending on the specific substitution pattern of the derivative.

Conclusion and Future Directions

2H-Thiochromene-3-carbaldehyde derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents, particularly in the areas of antifungal and anticancer research. The synthetic accessibility of the core scaffold via the Vilsmeier-Haack reaction allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future research should focus on the optimization of the biological activity and pharmacokinetic properties of these derivatives, as well as a more in-depth elucidation of their mechanisms of action at the molecular level. The continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 2. scilit.com [scilit.com]

- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 4,6-dichloro-2H-thiochromene-3-carbaldehyde: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 4,6-dichloro-2H-thiochromene-3-carbaldehyde, a halogenated heterocyclic aldehyde with potential applications in medicinal chemistry and organic synthesis. Due to the limited direct literature on this specific compound, this guide extrapolates from established synthetic methodologies for structurally related thiochromenes and chromenes to present a plausible pathway for its discovery and synthesis. Detailed experimental protocols, key reaction mechanisms, and potential applications are discussed, supported by tabulated data and schematic diagrams to facilitate understanding and further research in this area.

Discovery and Historical Context

The specific discovery of 4,6-dichloro-2H-thiochromene-3-carbaldehyde is not prominently documented in existing chemical literature, suggesting it may be a novel compound or one that has been synthesized but not widely reported. However, its structural motifs are well-precedented in the history of heterocyclic chemistry.

The development of thiochromene chemistry has been a significant area of research due to the diverse biological activities associated with this scaffold, including antimicrobial and anticancer properties.[1] The synthesis of the core thiochroman-4-one structure has been explored for over a century, with early methods involving the cyclization of 3-(arylthio)propanoic acids.[2][3]

The introduction of the chloro and aldehyde functionalities at the 4- and 3-positions, respectively, is likely a result of the application of the Vilsmeier-Haack reaction to a suitable precursor.[4][5] This reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, has become a fundamental tool for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] Its application to ketones, leading to the formation of β-chloro-α,β-unsaturated aldehydes, was a later development that expanded its synthetic utility. The synthesis of the analogous 4-chloro-2H-chromene-3-carbaldehydes from flavanones using the Vilsmeier-Haack reaction is well-documented and provides a strong precedent for the synthesis of the title compound.[1][7]

Therefore, the "discovery" of 4,6-dichloro-2H-thiochromene-3-carbaldehyde can be posited as a logical extension of established synthetic methodologies, likely first synthesized in a laboratory exploring the Vilsmeier-Haack reaction on substituted thiochroman-4-ones for the development of novel bioactive molecules.

Proposed Synthetic Pathway

The most plausible synthetic route to 4,6-dichloro-2H-thiochromene-3-carbaldehyde involves a two-step process starting from 4-chlorothiophenol.

-

Synthesis of 6-chloro-thiochroman-4-one: This intermediate is prepared by the reaction of 4-chlorothiophenol with 3-chloropropanoic acid, followed by intramolecular Friedel-Crafts acylation.

-

Vilsmeier-Haack Reaction: The 6-chloro-thiochroman-4-one is then subjected to the Vilsmeier-Haack reaction using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the final product.

Detailed Experimental Protocols

Synthesis of 6-chloro-thiochroman-4-one

This procedure is adapted from established methods for the synthesis of thiochroman-4-ones.[8]

Materials:

-

4-chlorothiophenol

-

3-chloropropanoic acid

-

Sodium hydroxide (NaOH)

-

Polyphosphoric acid (PPA)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of sodium hydroxide (1.0 M) is prepared in a round-bottom flask.

-

4-chlorothiophenol is dissolved in ethanol and added to the NaOH solution, followed by the addition of an aqueous solution of 3-chloropropanoic acid.

-

The reaction mixture is stirred at room temperature for 2 hours and then refluxed overnight.

-

After cooling, the mixture is acidified with concentrated HCl, and the resulting precipitate of 3-(4-chlorophenylthio)propanoic acid is collected by filtration, washed with water, and dried.

-

The dried 3-(4-chlorophenylthio)propanoic acid is added to polyphosphoric acid (PPA) at an elevated temperature (e.g., 100 °C) with stirring.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is then poured onto ice, and the resulting precipitate is extracted with dichloromethane.

-

The organic layer is washed with saturated NaHCO₃ solution, dried over Na₂SO₄, and the solvent is removed under reduced pressure to yield crude 6-chloro-thiochroman-4-one.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is based on the Vilsmeier-Haack formylation of analogous ketones.[1][7]

Materials:

-

6-chloro-thiochroman-4-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF)

-

Ice-cold water

-

Sodium acetate (NaOAc)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, 6-chloro-thiochroman-4-one is dissolved in DMF.

-

The solution is cooled to 0 °C in an ice bath.

-

Phosphorus oxychloride is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, occurs in situ.[9]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 6-8 hours). The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured into a beaker of ice-cold water containing sodium acetate.

-

The resulting precipitate is collected by filtration and washed with water. Alternatively, the aqueous mixture can be extracted with an organic solvent like diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 4,6-dichloro-2H-thiochromene-3-carbaldehyde.

Reaction Mechanism: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic Vilsmeier reagent, which then reacts with the enol or enolate form of the ketone.

Quantitative Data and Characterization

While specific quantitative data for 4,6-dichloro-2H-thiochromene-3-carbaldehyde is not available, the following table presents expected yields and key characterization data based on analogous reactions.

| Compound | Starting Material | Reaction | Typical Yield (%) | Expected ¹H NMR signals (δ, ppm) | Expected ¹³C NMR signals (δ, ppm) |

| 6-chloro-thiochroman-4-one | 4-chlorothiophenol | Cyclization | 60-80[2] | 3.0-3.3 (m, 2H), 3.4-3.7 (m, 2H), 7.2-8.2 (m, 3H) | 26.0, 39.0, 125.0, 129.0, 130.0, 133.0, 142.0, 194.0 |

| 4,6-dichloro-2H-thiochromene-3-carbaldehyde | 6-chloro-thiochroman-4-one | Vilsmeier-Haack | 70-90[1][7] | 3.8-4.0 (s, 2H), 7.3-8.0 (m, 3H), 10.1-10.3 (s, 1H) | 30.0, 125.0, 128.0, 130.0, 132.0, 135.0, 138.0, 145.0, 190.0 |

Note: The chemical shifts are estimates and may vary depending on the solvent and instrument used. Further characterization would involve Mass Spectrometry (MS) to confirm the molecular weight and Infrared (IR) spectroscopy to identify the carbonyl and other functional groups.

Potential Applications and Future Directions

The 4,6-dichloro-2H-thiochromene-3-carbaldehyde scaffold holds potential for various applications, primarily in drug discovery and as a versatile synthetic intermediate.

-

Medicinal Chemistry: The thiochromene core is a "privileged scaffold" known for a wide range of biological activities.[1] The presence of chlorine atoms can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. The aldehyde group can be readily converted into other functional groups, allowing for the synthesis of a library of derivatives for screening against various biological targets, such as kinases, proteases, and receptors.

-

Organic Synthesis: The aldehyde and the vinyl chloride functionalities make this molecule a valuable building block for more complex heterocyclic systems. It can participate in a variety of reactions, including:

-

Wittig and Horner-Wadsworth-Emmons reactions to extend the side chain.

-

Reductive amination to introduce amine functionalities.

-

Condensation reactions with active methylene compounds.

-

Nucleophilic substitution of the vinyl chloride.

-

Future research should focus on the actual synthesis and characterization of 4,6-dichloro-2H-thiochromene-3-carbaldehyde to confirm its properties and explore its reactivity. Subsequently, the synthesis and biological evaluation of a diverse library of its derivatives could lead to the discovery of novel therapeutic agents.

Conclusion

While direct information on 4,6-dichloro-2H-thiochromene-3-carbaldehyde is scarce, a comprehensive understanding of its probable synthesis and properties can be derived from the extensive literature on related thiochromene and chromene derivatives. The proposed two-step synthesis, culminating in a Vilsmeier-Haack reaction, represents a logical and efficient route to this compound. This technical guide provides a foundational framework for researchers interested in exploring the chemistry and potential applications of this and other novel halogenated thiochromenes, paving the way for future discoveries in medicinal and materials chemistry.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Safety and Handling of Chlorinated Thiochromene Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, synthesis, and biological activities of chlorinated thiochromene compounds. Thiochromenes, sulfur-containing heterocyclic compounds, and their chlorinated derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer, antifungal, and antibacterial agents.[1] This document aims to equip researchers, scientists, and drug development professionals with the necessary information for the safe and effective handling and application of these compounds.

Physicochemical and Toxicological Data

Table 1: Anticancer Activity of Chlorinated Thiochromene and Chromene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Clpgc (a chlorinated dihydropyrano[2,3-g] chromene) | K562 (Chronic Myeloid Leukemia) | 102 ± 1.6 | [2] |

| Benzochromene derivative 4b | MCF-7 (Breast Cancer) | Data not specified, but potent | [3] |

| Benzochromene derivative 4g | HCT-116 (Colon Cancer) | Data not specified, but potent | [3] |

| Benzochromene derivative 4n | HepG-2 (Liver Cancer) | Data not specified, but potent | [3] |

Table 2: Antimicrobial Activity of Chlorinated Thiochromene Derivatives

| Compound | Microorganism | Activity | Reference |

| Chloro-substituted thiochromanone derivative | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 15 µg/mL | [1] |

| Chloro-substituted thiochromanone derivative | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 = 19 µg/mL | [1] |

| Chloro-substituted thiochromanone derivative | Xanthomonas axonopodis pv. citri (Xac) | EC50 = 23 µg/mL | [1] |

| 6-chloro-8-nitroflavone | Enterococcus faecalis | Strong inhibition | [4] |

| 6-chloro-8-nitroflavone | Staphylococcus aureus | Strong inhibition | [4] |

| 6-chloro-8-nitroflavone | Escherichia coli | Strong inhibition | [4] |

| 6-chloro-8-nitroflavone | Candida albicans | Strong inhibition | [4] |

Experimental Protocols

General Synthesis of a Chlorinated Thiochromene Derivative

The following protocol is a representative example for the synthesis of a chlorinated thiochromeno[4,3-b]pyridine derivative and can be adapted for other chlorinated thiochromenes. This procedure involves a high-pressure, Q-tube-assisted cyclocondensation reaction.[5]

Materials:

-

Thiochroman-4-one

-

Appropriately substituted (E)-2-(2-arylhydrazineylidene)-3-oxopropanal (arylhydrazonal)

-

Ammonium acetate

-

Dioxane

-

Q-tube reactor

-

Oil bath

-

Standard laboratory glassware and purification equipment (e.g., filtration apparatus, recrystallization solvents)

Procedure:

-

In a Q-tube, combine equimolar amounts of thiochroman-4-one and the desired arylhydrazonal.

-

Add two equivalents of ammonium acetate to the mixture.

-

Add dioxane as the solvent.

-

Seal the Q-tube securely.

-

Heat the reaction mixture in an oil bath at 170 °C for 45 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid product that forms is collected by filtration.

-

Wash the collected solid with ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., dioxane) to yield the pure chlorinated thiochromeno[4,3-b]pyridine derivative.[5]

Safety and Handling Protocol

Given the limited specific safety data for chlorinated thiochromenes, a cautious approach is warranted, treating them as potentially hazardous compounds. The following handling procedures are based on best practices for handling halogenated organic compounds and should be strictly followed.[6][7]

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile rubber gloves. For prolonged contact or when handling larger quantities, consider double gloving or using thicker, chemical-resistant gloves.[6]

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

-

Lab Coat: A fully buttoned lab coat is required.

-

Respiratory Protection: All work with chlorinated thiochromene compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Engineering Controls:

-

Ventilation: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors and dusts.

-

Storage: Store chlorinated thiochromene compounds in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area.[6] Store them away from incompatible materials such as strong oxidizing agents, acids, and bases.

Handling Procedures:

-

Before handling, review the Safety Data Sheet (SDS) for any available information on the specific compound or a closely related analog.

-

Conduct all weighing and transfers of solid compounds within a chemical fume hood or a containment glove box.

-

For solutions, use a syringe or cannula for transfers to minimize the risk of spills and splashes.

-

Avoid skin and eye contact at all times. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

After handling, thoroughly wash hands and any exposed skin with soap and water.

-

Decontaminate all work surfaces and equipment after use.

Waste Disposal:

-

All solid and liquid waste containing chlorinated thiochromene compounds must be disposed of as hazardous waste.[6][8]

-

Collect waste in designated, clearly labeled, and sealed containers.

-

Separate halogenated waste from non-halogenated waste to prevent cross-contamination and to ensure proper disposal procedures are followed.[8][9]

-

Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of these compounds down the drain.[6]

Mechanism of Action and Signaling Pathways

Chlorinated thiochromene and chromene derivatives exert their biological effects through various mechanisms, including the induction of apoptosis in cancer cells and the disruption of microbial cellular processes.

Anticancer Activity: Induction of Apoptosis

One of the key mechanisms of anticancer activity for some chlorinated chromene derivatives is the induction of apoptosis. For example, the chlorinated dihydropyrano[2,3-g] chromene derivative, 4-Clpgc, has been shown to induce apoptosis in chronic myeloid leukemia (K562) cells by modulating the expression of key regulatory genes.[10] This compound increases the expression of the pro-apoptotic gene Bax and the tumor suppressor gene TP53, while decreasing the expression of the anti-apoptotic gene BCL2 and the oncogene BCR-ABL.[10]

Antimicrobial Mechanism of Action